molecular formula C19H22BrN5O2S B283308 N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

Cat. No. B283308
M. Wt: 464.4 g/mol
InChI Key: JESXBDZAJJTXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, also known as BMT-131, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases.

Mechanism of Action

N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is believed to exert its effects through the activation of the adenosine A2A receptor. This receptor is involved in the regulation of various physiological processes, including inflammation, blood pressure, and cardiac function. Activation of the adenosine A2A receptor by N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine leads to downstream signaling pathways that result in the observed effects.
Biochemical and physiological effects:
N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine can reduce blood pressure and improve cardiac function. These effects are believed to be mediated through the activation of the adenosine A2A receptor.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine in lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to study the specific effects of activating this receptor without interference from other receptors. However, one limitation of using N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Another area of interest is its potential use in the treatment of cardiovascular disease. Studies are needed to determine the optimal dosing regimen and to identify any potential drug interactions. Additionally, studies are needed to identify any potential off-target effects of N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine involves several steps, starting with the reaction of 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde with 2-mercaptoethylamine to form the corresponding thioether. The thioether is then reacted with 1-methyl-1H-tetrazol-5-amine to form the final product, N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine. The synthesis method has been optimized to increase yield and purity of the compound.

Scientific Research Applications

N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has shown potential in the treatment of various diseases, including cancer, inflammation, and cardiovascular disease. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine can reduce blood pressure and improve cardiac function.

properties

Molecular Formula

C19H22BrN5O2S

Molecular Weight

464.4 g/mol

IUPAC Name

N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C19H22BrN5O2S/c1-25-19(22-23-24-25)28-9-8-21-12-15-10-16(20)18(17(11-15)26-2)27-13-14-6-4-3-5-7-14/h3-7,10-11,21H,8-9,12-13H2,1-2H3

InChI Key

JESXBDZAJJTXBJ-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC

Origin of Product

United States

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